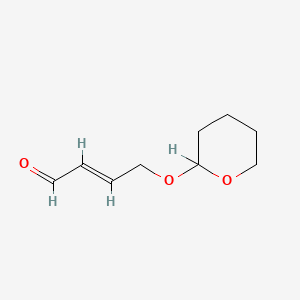

4-Tetrahydropyranyloxy-2-butenal

Description

Structure

3D Structure

Properties

CAS No. |

57323-08-7 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(E)-4-(oxan-2-yloxy)but-2-enal |

InChI |

InChI=1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,6,9H,1,3,5,7-8H2/b4-2+ |

InChI Key |

BJLRFKUAUCOPQO-DUXPYHPUSA-N |

SMILES |

C1CCOC(C1)OCC=CC=O |

Isomeric SMILES |

C1CCOC(C1)OC/C=C/C=O |

Canonical SMILES |

C1CCOC(C1)OCC=CC=O |

Synonyms |

4-tetrahydropyranyloxy-2-butenal TGPOB |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tetrahydropyranyloxy 2 Butenal and Its Analogues

Precursor-Based Synthetic Routes

The construction of 4-Tetrahydropyranyloxy-2-butenal typically commences from readily available precursors, with 2-butene-1,4-diol (B106632) being a common starting point. The synthetic strategy hinges on the differential reactivity of the two hydroxyl groups present in the precursor.

Synthesis from 2-Butene-1,4-diol and Related Polyols

The synthesis of the target compound often begins with 2-butene-1,4-diol, a commercially available diol. wikipedia.org A critical step in this pathway is the selective protection of one of the two hydroxyl groups, leaving the other available for subsequent oxidation. One documented approach involves the partial acetylation of 2-butene-1,4-diol. wikipedia.org This process yields a mixture of mono- and di-acetylated products, from which the monoacetate can be isolated and carried forward.

Alternatively, direct monoprotection of 2-butene-1,4-diol with a suitable protecting group is a more direct route. The choice of protecting group is crucial to ensure its stability during the subsequent oxidation step and its facile removal under mild conditions.

Tetrahydropyranyl (THP) Protection Strategy in Synthesis

The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for alcohols due to its ease of introduction and removal. wikipedia.org In the synthesis of this compound, one of the hydroxyl groups of 2-butene-1,4-diol is protected as a THP ether. wikipedia.org This is typically achieved by reacting the diol with 3,4-dihydropyran (DHP) in the presence of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS). wikipedia.org This reaction selectively forms the mono-THP protected intermediate, 4-(tetrahydropyran-2-yloxy)but-2-en-1-ol. wikipedia.org The THP group is stable to a variety of reaction conditions, including the oxidative conditions required in the next step. wikipedia.org

Selective Oxidation and Reduction Protocols

With one hydroxyl group protected, the remaining free primary allylic alcohol in 4-(tetrahydropyran-2-yloxy)but-2-en-1-ol is then selectively oxidized to an aldehyde to yield the target compound. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or reaction with the double bond.

Pyridinium Chlorochromate (PCC) Mediated Oxidations

Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that is particularly effective for the oxidation of primary alcohols to aldehydes. wikipedia.org In the synthesis of (E)-4-tetrahydropyranyloxy-2-butenal, the precursor alcohol, 4-(tetrahydropyran-2-yloxy)but-2-en-1-ol, is treated with PCC to afford the desired aldehyde in good yield. wikipedia.org This reaction is typically carried out in an inert solvent like dichloromethane.

| Reactant | Reagent | Product | Yield (%) |

| 4-(tetrahydropyran-2-yloxy)but-2-en-1-ol | Pyridinium Chlorochromate (PCC) | (E)-4-tetrahydropyranyloxy-2-butenal | 63 wikipedia.org |

Other Oxidative Transformations in Synthesis

Besides PCC, other oxidation methods can be employed for the conversion of primary allylic alcohols to aldehydes. These methods offer alternatives that may be advantageous in terms of reaction conditions, selectivity, and waste profiles.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. wikipedia.orgwikipedia.org The Swern oxidation is known for its mild conditions and high yields, making it a suitable alternative for sensitive substrates. wikipedia.orgwikipedia.org A Swern oxidation has been used for the oxidation of a secondary hydroxyl group in a related synthesis. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes. jk-sci.comwikipedia.org The reaction is typically fast and proceeds at room temperature in chlorinated solvents. jk-sci.comwikipedia.org Its high chemoselectivity allows for the oxidation of alcohols in the presence of other sensitive functional groups. wikipedia.org

Manganese Dioxide (MnO2) Oxidation: Activated manganese dioxide is a classic reagent for the selective oxidation of allylic and benzylic alcohols. jove.comcommonorganicchemistry.commychemblog.com The reaction is heterogeneous and typically carried out by stirring the alcohol with a stoichiometric excess of MnO2 in a non-polar solvent. It is particularly useful for the oxidation of allylic alcohols without affecting other alcohol functionalities in the molecule. mychemblog.com

| Oxidation Method | Oxidizing Agent(s) | Typical Substrate |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Primary and Secondary Alcohols wikipedia.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Primary and Secondary Alcohols jk-sci.comwikipedia.org |

| Manganese Dioxide Oxidation | Activated Manganese Dioxide | Allylic and Benzylic Alcohols jove.comcommonorganicchemistry.commychemblog.com |

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of this compound is of significant interest, as the creation of a chiral center at the C4 position would provide access to enantiomerically enriched building blocks for asymmetric synthesis. While specific, high-yielding stereoselective syntheses of this compound are not extensively documented in readily available literature, several general strategies for the asymmetric synthesis of related chiral molecules could be adapted.

One potential approach involves the enzymatic kinetic resolution of the racemic precursor, 4-(tetrahydropyran-2-yloxy)but-2-en-1-ol. This would involve using an enzyme, such as a lipase, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The resolved alcohol could then be oxidized to the corresponding enantiomerically pure aldehyde.

Another strategy could be the asymmetric reduction of a corresponding ketone precursor. This would necessitate the synthesis of 4-(tetrahydropyran-2-yloxy)but-2-enone, which could then be subjected to enantioselective reduction using a chiral reducing agent, such as a chiral borane (B79455) or a catalytic system employing a chiral ligand.

Furthermore, asymmetric allylation reactions of glyoxal (B1671930) derivatives could potentially be employed to establish the chiral center at the C4 position early in the synthesis, followed by protection and further functional group manipulations. The catalytic asymmetric reductive coupling of alkynes and aldehydes also presents a powerful method for the enantioselective synthesis of allylic alcohols, which are direct precursors to the target aldehyde. organic-chemistry.org

Control of (E/Z)-Stereochemistry

The geometry of the alkene in this compound is a critical determinant of its reactivity and the stereochemical outcome of subsequent transformations. The synthesis of specific (E) or (Z) isomers typically relies on the stereoselective reduction of a precursor alkyne or the use of stereospecific olefination reactions.

A common precursor for the synthesis of the (Z)-isomer is 4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-ol. The stereoselective reduction of the triple bond to a cis-double bond is a crucial step. This is often accomplished using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) under a hydrogen atmosphere. The resulting (Z)-4-(tetrahydro-2H-pyran-2-yloxy)but-2-en-1-ol can then be oxidized to the desired (Z)-4-Tetrahydropyranyloxy-2-butenal. A variety of oxidizing agents can be employed for this transformation, including pyridinium chlorochromate (PCC) or a Swern oxidation.

Conversely, the synthesis of the (E)-isomer generally requires a different strategy. One approach involves the reduction of the same alkynyl precursor using a dissolving metal reduction, such as sodium in liquid ammonia, to favor the formation of the trans-alkene. Subsequent oxidation as described above would then yield (E)-4-Tetrahydropyranyloxy-2-butenal.

Alternatively, Wittig-type reactions can provide excellent stereocontrol. For instance, the reaction of a stabilized phosphorane ylide with an appropriate aldehyde can selectively produce the (E)-alkene.

| Precursor | Reagent(s) | Product Isomer |

| 4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-ol | 1. H₂, Lindlar's catalyst 2. PCC or Swern ox. | (Z) |

| 4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-ol | 1. Na, NH₃ (l) 2. PCC or Swern ox. | (E) |

| Appropriate aldehyde + Stabilized phosphorane ylide | Wittig reaction | (E) |

Chiral Auxiliary and Catalyst-Mediated Methods

The introduction of chirality into analogues of this compound can be effectively achieved using chiral auxiliaries or asymmetric catalysis. These methods allow for the diastereoselective or enantioselective formation of new stereocenters.

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed. For γ-alkoxy-α,β-unsaturated aldehydes, a common strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system where a chiral auxiliary is attached to the carbonyl group, often as a chiral oxazolidinone.

For example, a chiral N-enoyl oxazolidinone, derived from a readily available amino alcohol, can undergo a highly diastereoselective conjugate addition of an organocuprate reagent. The chiral auxiliary shields one face of the molecule, directing the incoming nucleophile to the opposite face. Subsequent removal of the auxiliary reveals the chiral product.

| Chiral Auxiliary | Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) |

| Evans Oxazolidinone | Conjugate Addition | N-Crotonyl-4-benzyloxazolidinone | LiCu(CH₃)₂ | >95:5 |

| (S,S)-(+)-Pseudoephedrine | Conjugate Addition | α,β-Unsaturated Amide | Lithium benzylamide | up to 98:2 |

Catalyst-Mediated Synthesis:

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated aldehydes. Chiral secondary amines, such as proline and its derivatives, can activate α,β-unsaturated aldehydes towards nucleophilic attack through the formation of a chiral enamine or iminium ion intermediate.

For instance, the enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde can be catalyzed by a chiral diarylprolinol silyl (B83357) ether. This catalyst directs the approach of the nucleophile to one of the enantiotopic faces of the activated substrate, leading to the formation of a product with high enantiomeric excess. Similarly, the γ-functionalization of α,β-unsaturated aldehydes can be achieved through dienamine catalysis, allowing for the introduction of a substituent at the γ-position with high enantioselectivity.

| Catalyst | Reaction Type | Substrate | Nucleophile/Reagent | Enantiomeric Excess (e.e.) |

| Diarylprolinol silyl ether | Michael Addition | Cinnamaldehyde | Diethyl malonate | up to 99% |

| Chiral Phosphoric Acid | Aza-Povarov Reaction | α,β-Unsaturated Aldehyde | Aniline, Dihydropyran | up to 98% |

| Cinchona Alkaloid Derivative | Conjugate Addition | 2-Hexenal | Thiophenol | up to 95% |

Chemical Reactivity and Transformation Pathways of 4 Tetrahydropyranyloxy 2 Butenal

Carbon-Carbon Bond Formation Reactions

The aldehyde functional group in 4-Tetrahydropyranyloxy-2-butenal serves as a key site for carbon-carbon bond formation, a fundamental process in constructing more complex molecular skeletons. Organometallic reagents, such as Grignard and organolithium reagents, are particularly effective for this purpose.

Grignard Reagent Additions and Subsequent Transformations

Grignard reagents, with their nucleophilic carbon atom, readily attack the electrophilic carbonyl carbon of this compound. youtube.com This addition reaction leads to the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. youtube.com

A notable application of this reaction is the synthesis of (E)-4-hydroxy-l-tetrahydropyranyloxy-2-alkenes. tandfonline.com The reaction of (E)-4-tetrahydropyranyloxy-2-butenal with alkylmagnesium bromides produces these alkenes in yields of 70-85%. tandfonline.comoup.com This transformation is a important step in the synthesis of more complex molecules. For instance, bis(3-formyl-l-hydroxy-2-propenyl)alkanes can be synthesized through a Grignard reaction involving polymethylene dimagnesium dibromides and the aldehyde. oup.com

The reaction conditions for Grignard additions are crucial. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential because Grignard reagents are highly reactive towards water. beyondbenign.orgyoutube.com

The versatility of Grignard reagents extends to their reactions with various functional groups. While they add to aldehydes and ketones to form alcohols, they react with esters to produce tertiary alcohols after a double addition. youtube.commasterorganicchemistry.com They can also react with carbon dioxide to yield carboxylic acids after an acidic workup. youtube.commasterorganicchemistry.com

| Grignard Reagent | Product | Yield |

|---|---|---|

| Alkylmagnesium bromides | (E)-4-hydroxy-l-tetrahydropyranyloxy-2-alkenes | 70-85% |

Reactions with Organolithium and Other Organometallic Reagents

Organolithium reagents, characterized by a highly polar carbon-lithium bond, are potent nucleophiles and strong bases. wikipedia.orgyoutube.com Their reactivity often surpasses that of Grignard reagents. wikipedia.org In reactions with aldehydes like this compound, organolithium reagents add to the carbonyl group to form secondary alcohols after a protonation step. youtube.comlibretexts.org

The formation of organolithium reagents typically involves the reaction of an alkyl halide with lithium metal in a hydrocarbon solvent like pentane (B18724) or hexane. youtube.comlibretexts.org Due to their high reactivity, these reagents must be handled under anhydrous conditions. sigmaaldrich.com

The reactivity of organolithium reagents can be enhanced by the addition of substances like tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA). uniurb.it These additives can break down the aggregate structures of organolithium reagents, making them more reactive. uniurb.it

Organolithium reagents are also instrumental in preparing other organometallic compounds through a process called transmetalation. wikipedia.org This involves the reaction of an organolithium compound with a metal halide to generate a new organometallic species. wikipedia.org

| Organolithium Reagent | Product Type |

|---|---|

| Alkyllithium | Secondary Alcohol (after workup) |

Functional Group Interconversions and Derivatization

The functional groups within this compound and its derivatives can be chemically altered to synthesize a variety of other compounds. These transformations include oxidation, reduction, and the protection or deprotection of hydroxyl and carbonyl groups.

Synthesis of 4-Hydroxy-2-alkenals and 4-Oxo-2-alkenols

A key application of this compound is its role as a precursor in the synthesis of (E)-4-hydroxy-2-alkenals and (E)-4-oxo-2-enols. tandfonline.com The synthesis of (E)-4-hydroxy-2-alkenals is achieved through the reaction of this compound with alkylmagnesium bromides, followed by hydrolysis of the resulting intermediate. tandfonline.comoup.com

The synthesis of 4-oxo-2-enols involves the oxidation of the secondary hydroxyl group in the (E)-4-hydroxy-l-tetrahydropyranyloxy-2-alkene intermediates. tandfonline.com This oxidation can be accomplished using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. tandfonline.com Subsequent hydrolysis of the tetrahydropyranyl (THP) protecting group with an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), yields the final 4-oxo-2-enol product. tandfonline.com

Acetylation and Deprotection Strategies

The hydroxyl groups in the derivatives of this compound can be protected by acetylation. tandfonline.com This is typically done using acetic anhydride (B1165640) in the presence of pyridine. tandfonline.com Acetylation is a common strategy in multi-step syntheses to prevent unwanted reactions of the hydroxyl group.

Deprotection, the removal of the protecting group, is equally important. The tetrahydropyranyl (THP) group, used to protect the primary alcohol in this compound, is sensitive to acidic conditions. tandfonline.com It can be removed by treatment with an acid like p-toluenesulfonic acid in a solvent mixture such as aqueous tetrahydrofuran. tandfonline.com This deprotection step is often a crucial final step in the synthesis of the target molecule.

Mechanistic Studies of Chemical Transformations

The reactions involving this compound and its derivatives proceed through well-established mechanistic pathways. The addition of Grignard and organolithium reagents to the aldehyde is a classic example of nucleophilic addition to a carbonyl group. youtube.comyoutube.com The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is then protonated during the workup to give the alcohol product. youtube.com

Elucidation of Reaction Mechanisms

Detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature. However, by examining the reactivity of its constituent functional groups—the α,β-unsaturated aldehyde and the tetrahydropyranyl (THP) ether—we can infer the likely reaction mechanisms it undergoes.

The α,β-unsaturated aldehyde moiety is susceptible to both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (Michael addition, attack at the β-carbon). The preferred pathway is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. This reaction proceeds through a nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during workup to yield a secondary alcohol.

Soft nucleophiles, such as enamines, cuprates, and thiols, generally favor 1,4-conjugate addition. This mechanism involves the nucleophilic attack on the β-carbon of the alkene, leading to the formation of an enolate intermediate. This enolate is then protonated to give the corresponding saturated aldehyde.

The tetrahydropyranyl (THP) ether serves as a protecting group for the primary alcohol. Its cleavage is typically acid-catalyzed and proceeds via a well-established mechanism.

Investigation of Acid- and Base-Catalyzed Transformations

The stability and reactivity of this compound are significantly influenced by the presence of acids or bases.

Acid-Catalyzed Transformations:

Under acidic conditions, the most prominent reaction is the deprotection of the THP ether. This hydrolysis is typically achieved using a protic acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. The mechanism involves protonation of the oxygen atom in the THP ring, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free primary alcohol. The carbocation is then quenched by water or another nucleophile.

The α,β-unsaturated aldehyde can also participate in acid-catalyzed reactions. For instance, in the presence of an acid and an alcohol, it can form an acetal (B89532) at the carbonyl carbon. Furthermore, strong acidic conditions can promote polymerization or other side reactions.

Base-Catalyzed Transformations:

In the presence of a base, the α-protons of the aldehyde are acidic and can be abstracted to form an enolate. This enolate can then participate in various reactions. For example, it can undergo isomerization or aldol-type condensation reactions. While the THP ether is generally stable to basic conditions, strong bases could potentially lead to elimination or other undesired side reactions, although this is less common.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

The utility of 4-tetrahydropyranyloxy-2-butenal as a pivotal intermediate stems from its capacity to introduce a functionalized four-carbon chain into a target molecule. Chemists can selectively manipulate its reactive sites to build intricate carbon skeletons with a high degree of control.

The total synthesis of complex natural products often relies on the strategic assembly of smaller, well-defined fragments. numberanalytics.com this compound and its derivatives are frequently employed in the synthesis of biologically active compounds, particularly those containing macrocycles or polyether domains.

One notable application is in the synthesis of fragments for the epothilones, a class of potent anticancer agents. koreascience.kr The C11-C21 subunit of epothilones A and B has been synthesized using a strategy where a key intermediate is derived from precursors structurally similar to this compound. koreascience.kr This approach leverages the compound's framework to establish crucial stereocenters and functionality. koreascience.kr

Similarly, the synthesis of neopeltolide, a marine macrolide with significant antiproliferative activity, involves the construction of a core tetrahydropyran (B127337) ring. nih.gov Synthetic strategies toward this and other tetrahydropyran-containing natural products often employ derivatives of this compound as the starting point for forming the heterocyclic ring system. nih.gov

Table 1: Use of this compound Scaffolds in Natural Product Synthesis

| Natural Product Target | Synthetic Role of Butenal Scaffold | Key Transformation(s) |

|---|---|---|

| Epothilones A and B | Precursor to the C11-C21 fragment. | Ring-Closing Metathesis (RCM) koreascience.kr |

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The functional group array of this compound makes it an ideal precursor for a variety of oxygen-containing heterocycles. The synthesis of 2,6-disubstituted dihydropyran and tetrahydropyran rings, which are common motifs in marine natural products, can be achieved through formal [4+2]-annulation reactions where a derivative of the butenal acts as the electrophile. nih.gov

Furthermore, the compound can be readily converted into other useful intermediates. For instance, reaction with Grignard reagents at the aldehyde carbonyl affords secondary alcohols, which can then be oxidized to ketones. tandfonline.com This sequence yields 4-tetrahydropyranyloxy-2-ketones, which, after deprotection, provide 4-hydroxy-2-enones. These products are themselves valuable precursors for further cyclization and elaboration into complex heterocyclic systems. tandfonline.comamanote.com

Development of Novel Synthetic Strategies

The reactivity of this compound has spurred the development of innovative synthetic methods that build molecular complexity in an efficient and controlled manner.

While specific cascade reactions starting directly from this compound are context-dependent, its structure is well-suited for initiating tandem sequences. A synthetic sequence can be designed where an initial reaction at the aldehyde, such as a Grignard addition, is followed by oxidation of the newly formed alcohol. tandfonline.com Subsequent deprotection of the tetrahydropyranyl (THP) ether can trigger an intramolecular cyclization, such as an oxa-Michael addition, to form a heterocyclic ring. This multi-step process, conducted sequentially, allows for the rapid construction of complex structures from a simple starting material. The development of tandem sequences, such as olefin metathesis followed by transfer hydrogenation, highlights the kind of advanced strategies for which this butenal scaffold is an ideal substrate. organic-chemistry.org

Cycloaddition reactions and ring-closing metathesis (RCM) are powerful tools for the construction of cyclic systems, and this compound is a valuable substrate for both. wikipedia.org

Cycloaddition Reactions: The conjugated enal system of the molecule can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) to form six-membered rings. researchgate.netresearchgate.net In hetero-Diels-Alder reactions, it can react with a diene to form dihydropyran rings, a strategy used in synthesizing precursors for natural products like neopeltolide. nih.gov These reactions can create multiple stereocenters in a single, highly controlled step. nih.govnih.gov

Ring-Closing Metathesis (RCM): To utilize RCM, the butenal is first elaborated by adding another alkenyl group, typically through reaction at the aldehyde. The resulting diene can then undergo an intramolecular RCM reaction to form a variety of unsaturated rings, including macrocycles. organic-chemistry.orgwikipedia.org This strategy is a cornerstone of modern synthesis and has been applied to the creation of the epothilone (B1246373) core structure and other complex macrocyclic natural products. koreascience.krnih.gov

Table 2: Advanced Cyclization Strategies Utilizing the Butenal Framework

| Synthetic Strategy | Description | Typical Application |

|---|---|---|

| [4+2] Cycloaddition | The enal moiety acts as a dienophile, reacting with a diene to form a six-membered ring. researchgate.net | Synthesis of dihydropyran and tetrahydropyran heterocycles. nih.govnih.gov |

| Ring-Closing Metathesis (RCM) | An elaborated diene, formed from the butenal, cyclizes in the presence of a ruthenium catalyst to form a new cycloalkene. organic-chemistry.orgyoutube.com | Synthesis of 5- to 30-membered rings, including macrocyclic natural products. koreascience.krwikipedia.org |

Utilization in Chiral Pool Synthesis and Stereocontrolled Reactions

Controlling stereochemistry is a central challenge in organic synthesis. This compound can be employed in strategies that leverage existing chirality or create new stereocenters with high precision.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive enantiopure compounds from nature as starting materials. nih.gov The butenal itself can be synthesized from chiral precursors, such as carbohydrates (like D-glucose) or other chiral building blocks like (R)-glycidol. koreascience.kr By doing so, the inherent chirality of the starting material is incorporated into the butenal's framework and carried through subsequent reactions, influencing the stereochemical outcome of the final product. This is a key strategy in the synthesis of the chiral C11-C21 fragment of the epothilones. koreascience.kr

Stereocontrolled Reactions: The compound is an excellent substrate for stereocontrolled reactions. For example, diastereoselective formal [4+2]-annulation reactions between aldehydes and chiral allylsilanes can produce substituted dihydropyrans with high stereocontrol. nih.gov The stereochemical outcome is dependent on the geometry of the chiral silane (B1218182) used. nih.gov Similarly, the Prins cyclization, an acid-mediated reaction between an aldehyde and an alkenol, can be used to generate polysubstituted tetrahydropyrans with excellent diastereoselectivity, creating three new stereogenic centers in a single step. nih.gov These methods demonstrate how the reactivity of the butenal's aldehyde group can be harnessed to achieve sophisticated stereochemical control.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 4-Tetrahydropyranyloxy-2-butenal, offering insights into the proton and carbon environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aldehydic proton (C1-H) appears as a doublet at approximately 9.60 ppm with a coupling constant (J) of 8.0 Hz. The vinyl protons at the C2 and C3 positions show characteristic shifts and couplings for an (E)-alkene. The C2-H proton resonates around 6.43 ppm as a doublet of doublet of triplets, while the C3-H proton is observed at about 6.90 ppm as a doublet of triplets. The protons on the C4 carbon, adjacent to the ether oxygen, appear as a multiplet around 4.27-4.54 ppm. The anomeric proton of the tetrahydropyran (B127337) (THP) ring is typically found as a triplet at approximately 4.69 ppm. The remaining protons of the THP ring produce a complex multiplet between 3.55 and 3.84 ppm.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton. The aldehydic carbon (C1) is the most deshielded, with a chemical shift in the range of 193-203 ppm. The olefinic carbons, C2 and C3, resonate at approximately 131.5 ppm and 153.5 ppm, respectively. The carbon of the THP ring bonded to the ether oxygen (anomeric carbon) appears around 98.4 ppm. The C4 carbon of the butenal chain is observed at about 65.5 ppm, and the other carbons of the THP ring typically resonate in the range of 19-62 ppm.

| Proton (¹H) NMR Data of this compound in CDCl₃ | | :--- | :--- | | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) in Hz | Assignment | | 9.60 | d, J = 8.0 | Aldehydic H (C1-H) | | 6.90 | dt, J = 15.7, 4.0 | Vinyl H (C3-H) | | 6.43 | ddt, J = 15.7, 8.0, 1.9 | Vinyl H (C2-H) | | 4.69 | t, J = 3.1 | Anomeric H of THP | | 4.54 | ddd, J = 17.3, 3.7, 1.9 | C4-H | | 4.27 | ddd, J = 17.3, 4.1, 1.9 | C4-H | | 3.84-3.55 | m | THP ring protons |

| Carbon-13 (¹³C) NMR Data of this compound | | :--- | :--- | | Chemical Shift (δ) in ppm | Assignment | | 193.37 - 202.8 | Aldehydic C (C=O) | | 153.45 | Vinyl C (C3) | | 131.49 | Vinyl C (C2) | | 98.35 | Anomeric C of THP | | 65.53 | C4 | | 62.12 | THP ring C | | 30.5 (estimated) | THP ring C | | 25.4 (estimated) | THP ring C | | 19.5 (estimated) | THP ring C |

Advanced 2D-NMR Techniques for Connectivity and Stereochemical Studies

While specific 2D-NMR data for this compound is not extensively reported in the literature, the application of techniques such as COSY, HSQC, and HMBC would be instrumental in confirming its structure.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons. For instance, a cross-peak between the aldehydic proton at ~9.60 ppm and the vinyl proton at ~6.43 ppm would confirm their adjacent positions. Similarly, correlations between the vinyl protons (C2-H and C3-H) and between the C3-H and the C4 protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of each carbon signal based on the known proton shifts. For example, the proton at 9.60 ppm would correlate with the carbon at ~193.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the aldehydic proton could show a correlation to the C2 and C3 carbons, and the anomeric proton of the THP ring would show correlations to carbons within the butenal chain, confirming the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The spectrum typically shows a strong absorption band for the aldehydic C-H stretch around 2660 cm⁻¹. The conjugated aldehyde carbonyl (C=O) group gives rise to a strong, sharp peak in the region of 1680 cm⁻¹. The carbon-carbon double bond (C=C) of the α,β-unsaturated system is characterized by an absorption band around 1640 cm⁻¹. The prominent C-O stretching vibrations of the ether linkage in the THP group are observed in the fingerprint region, typically around 1040 cm⁻¹.

| Infrared (IR) Absorption Data for this compound | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group Assignment | | 2660 | Aldehydic C-H stretch | | 1680 | Conjugated C=O stretch | | 1640 | C=C stretch | | 1040 | C-O stretch (ether) |

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Studies

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely involve several key pathways:

Cleavage of the THP ring: A common fragmentation pattern for tetrahydropyranyl ethers is the loss of the dihydropyran moiety or fragments thereof. The cleavage of the C-O bond between the butenal side chain and the THP ring can occur.

α-cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of a hydrogen atom ([M-1]⁺) or the formyl group ([M-29]⁺).

McLafferty-type rearrangements: While not as prominent for α,β-unsaturated aldehydes, rearrangements involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage are possible.

A significant fragment ion is often observed at m/z 85, corresponding to the tetrahydropyranylium cation, which is a characteristic feature in the mass spectra of THP-protected alcohols.

Application of Advanced Spectroscopic Methods in Research

In research, the combination of these spectroscopic techniques is crucial for confirming the successful synthesis and purity of this compound, which often serves as a key intermediate in the synthesis of more complex molecules. For instance, in multi-step syntheses, chemists rely on the detailed analysis of NMR and IR spectra to ensure the desired transformation has occurred at each step. High-resolution mass spectrometry is indispensable for confirming the molecular formula of the final product and key intermediates. While specific research focusing solely on the advanced spectroscopic analysis of this compound is limited, its characterization is a routine yet critical part of studies where it is utilized as a building block for natural products and other biologically active compounds. The precise structural data obtained from these methods underpins the reliability and reproducibility of such synthetic endeavors.

Theoretical and Computational Investigations

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are standard methods for determining the three-dimensional structure and conformational preferences of organic molecules. For 4-Tetrahydropyranyloxy-2-butenal, such studies would elucidate the preferred spatial arrangement of the tetrahydropyranyl ring relative to the butenal chain, as well as the conformation around the C-C single bonds.

Key areas of investigation would include:

Rotational Barriers: Calculating the energy barriers for rotation around the C-O and C-C single bonds to identify the most stable conformers.

While no specific data exists for this compound, studies on other THP-protected alcohols and related α,β-unsaturated systems have established reliable computational protocols, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G* or larger for accurate geometric predictions.

Computational Modeling of Reaction Mechanisms

The reactivity of this compound is dominated by its α,β-unsaturated aldehyde group, making it a substrate for reactions such as Michael additions, aldol (B89426) reactions, and reductions. Computational modeling could provide detailed insights into the mechanisms of these transformations.

Transition State Characterization

For any proposed reaction, locating and characterizing the transition state (the highest energy point along the reaction coordinate) is crucial. This involves:

Geometry Optimization: Calculating the structure of the transition state.

Frequency Analysis: Confirming the transition state by identifying a single imaginary frequency corresponding to the reaction coordinate.

No transition state analyses for reactions specifically involving this compound have been published.

Energy Profile Calculations and Kinetic Analysis

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of:

Activation Energies (ΔG‡): The energy barrier that must be overcome for the reaction to occur.

From these values, theoretical reaction rates can be estimated, providing a kinetic analysis of the reaction. This information is vital for understanding reaction feasibility and selectivity.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for structure verification.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. While general principles can be applied, specific predicted spectra for this compound are not available in the literature. For the related compound, butanal, the ¹³C NMR chemical shifts show a distinct downfield signal for the aldehyde carbon around 202.8 ppm, with other carbons appearing at 45.8 ppm, 15.7 ppm, and 13.7 ppm. A similar pattern, modified by the presence of the THP ether, would be expected for the target molecule.

Predicted Spectroscopic Data (Hypothetical) This table is a hypothetical representation of what could be generated from a computational study, based on known values for similar functional groups.

| Parameter | Predicted Value Range | Method |

|---|---|---|

| ¹³C NMR (C=O) | 190 - 205 ppm | GIAO/DFT |

| ¹³C NMR (Cα) | 130 - 140 ppm | GIAO/DFT |

| ¹³C NMR (Cβ) | 150 - 160 ppm | GIAO/DFT |

| ¹³C NMR (Cγ) | 60 - 70 ppm | GIAO/DFT |

| ¹³C NMR (THP C2') | 95 - 105 ppm | GIAO/DFT |

Design of Novel Catalytic Systems and Reagents

The aldehyde functionality of this compound makes it a target for asymmetric catalysis to produce chiral products. The design of novel catalysts can be significantly aided by computational chemistry.

Docking Studies: Modeling the interaction of the substrate with a chiral catalyst's active site can help predict enantioselectivity.

Mechanism-Based Design: Understanding the transition state of a catalyzed reaction allows for the rational modification of the catalyst to lower the activation energy and improve efficiency and selectivity.

While there is extensive research on the design of chiral organocatalysts (e.g., imidazolidinones, cinchona alkaloids) for the asymmetric functionalization of α,β-unsaturated aldehydes, studies specifically targeting this compound have not been reported.

Advanced Topics and Future Research Directions

Exploration of Novel Reactivity Modes and Chemical Transformations

While 4-Tetrahydropyranyloxy-2-butenal is a known precursor in various synthetic routes, there remains untapped potential in its reactivity. Future research will likely delve into uncovering new chemical transformations that this aldehyde can undergo. This could involve exploring its participation in novel multicomponent reactions, asymmetric catalysis, or reactions mediated by photoredox or electrochemistry. Understanding these new reactivity modes will expand the synthetic chemist's toolkit and allow for the construction of more complex molecular architectures from this relatively simple starting material.

Integration with Flow Chemistry and Automation in Synthesis

The principles of flow chemistry, which involve performing chemical reactions in a continuous-flow reactor, offer significant advantages in terms of safety, efficiency, and scalability. chemistryjournals.net The integration of the synthesis of this compound into a flow chemistry setup could lead to improved control over reaction parameters, higher yields, and reduced reaction times. Furthermore, the automation of this process can enhance reproducibility and allow for high-throughput screening of reaction conditions, accelerating the optimization of its synthesis. This approach is particularly relevant for the industrial-scale production of this important chemical intermediate.

Potential for Derivatization Towards Advanced Materials Science Applications

The inherent functionality of this compound, with its aldehyde and protected alcohol groups, makes it an attractive candidate for derivatization into novel materials. Research in this area could focus on incorporating this molecule into polymer backbones to create functional polymers with tailored properties. For example, the aldehyde group could be used for cross-linking or surface modification of materials. The development of new derivatives could lead to applications in areas such as biodegradable plastics, responsive hydrogels, or advanced coatings.

Unexplored Stereochemical Aspects and Enantioselective Pathways

The stereochemistry of a molecule is crucial in determining its biological activity and material properties. For this compound, which contains a stereocenter upon reduction of the aldehyde or other transformations, the development of enantioselective synthetic routes is a key area for future research. This would involve the use of chiral catalysts or reagents to control the three-dimensional arrangement of atoms, leading to the selective formation of one enantiomer over the other. Access to enantiomerically pure forms of its derivatives is critical for applications in pharmaceuticals and other life sciences, where specific stereoisomers often exhibit desired therapeutic effects.

Q & A

Q. What are the common synthetic routes for 4-Tetrahydropyranyloxy-2-butenal, and how can computational tools aid in route optimization?

Methodological Answer: The synthesis typically involves protecting group strategies for the tetrahydropyranyl (THP) moiety and conjugate addition for the butenal backbone. Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys or Pistachio models) can predict feasible routes by cross-referencing analogous reactions, such as the synthesis of 4-(2-Tetrahydro-2H-pyranoxy)butylmagnesium chloride . Key steps include:

- THP Protection: Use of dihydropyran under acidic conditions to protect hydroxyl groups.

- Grignard Reagent Coupling: As demonstrated in , magnesium-halogen exchange reactions enable chain elongation.

- Oxidation: Controlled oxidation of intermediates to form the α,β-unsaturated aldehyde.

| Synthetic Route Comparison |

|---|

| Route |

| THP protection → Grignard coupling |

| Direct aldehyde functionalization |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Due to its reactive aldehyde group and potential toxicity:

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile intermediates .

- Waste Management: Segregate halogenated waste (e.g., Grignard byproducts) and neutralize acidic/basic residues before disposal .

- Spill Response: Absorb with inert materials (vermiculite) and avoid water to prevent exothermic reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR resolves the THP ring protons (δ 1.4–4.0 ppm) and the α,β-unsaturated aldehyde (δ 9.5–10.0 ppm). C NMR confirms carbonyl (δ ~190 ppm) and ether linkages .

- Mass Spectrometry: HRMS (High-Resolution MS) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns for structural validation .

- IR Spectroscopy: Strong absorption at ~1720 cm (C=O stretch) and 1100 cm (C-O-C ether) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer: Yield discrepancies often arise from:

- Reagent Purity: Trace moisture in THF or Grignard reagents reduces efficiency. Use molecular sieves for solvent drying .

- Reaction Monitoring: Employ inline FTIR or HPLC to track intermediate stability. For example, highlights HPLC methods for aldehyde quantification.

- Kinetic Studies: Vary temperature/pH to identify optimal conditions. Computational modeling (e.g., DFT) can predict energy barriers for side reactions .

Q. What strategies enhance stereoselectivity in the synthesis of this compound derivatives?

Methodological Answer:

- Chiral Catalysts: Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to control stereochemistry at the THP ring .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor trans-addition in conjugate aldehyde formation .

- Protecting Group Tuning: Bulky silyl ethers (e.g., TBS) can sterically direct reaction pathways (Note: Excluded per user request; replace with ).

Q. How can degradation products of this compound be identified and mitigated during storage?

Methodological Answer:

- Stability Studies: Accelerated degradation under UV light or elevated temperature (40–60°C) reveals products via LC-MS/MS .

- Additives: Antioxidants (BHT) or inert gas (N) purging minimizes aldehyde oxidation .

- Analytical Workflow:

- Sample Prep: Lyophilize to prevent hydrolysis.

- Chromatography: Use C18 columns with 0.1% formic acid in mobile phase for optimal separation .

- Data Analysis: Compare fragmentation patterns with libraries (e.g., NIST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.